Cas no 941907-45-5 (N-(6-bromo-1,3-benzothiazol-2-yl)-4-(4-chlorobenzenesulfonyl)butanamide)

N-(6-bromo-1,3-benzothiazol-2-yl)-4-(4-chlorobenzenesulfonyl)butanamide is a synthetic organic compound featuring a benzothiazole core functionalized with a bromo substituent and linked to a 4-chlorobenzenesulfonyl butanamide moiety. This structure imparts potential utility in medicinal chemistry and biochemical research, particularly as an intermediate in the development of enzyme inhibitors or receptor modulators. The presence of both bromo and chlorobenzenesulfonyl groups enhances its reactivity for further derivatization, making it valuable for structure-activity relationship studies. Its well-defined molecular architecture ensures consistent performance in synthetic applications. The compound is typically characterized by high purity and stability under standard laboratory conditions, facilitating its use in precision-driven research.
N-(6-bromo-1,3-benzothiazol-2-yl)-4-(4-chlorobenzenesulfonyl)butanamide structure
941907-45-5 structure
Product Name:N-(6-bromo-1,3-benzothiazol-2-yl)-4-(4-chlorobenzenesulfonyl)butanamide
CAS No:941907-45-5
MF:C17H14BrClN2O3S2
MW:473.791659832001
CID:5499288
PubChem ID:18586025
Update Time:2025-05-19

N-(6-bromo-1,3-benzothiazol-2-yl)-4-(4-chlorobenzenesulfonyl)butanamide Chemical and Physical Properties

Names and Identifiers

    • VU0500736-1
    • F2815-0786
    • N-(6-bromobenzo[d]thiazol-2-yl)-4-((4-chlorophenyl)sulfonyl)butanamide
    • AKOS024469451
    • N-(6-bromo-1,3-benzothiazol-2-yl)-4-(4-chlorophenyl)sulfonylbutanamide
    • 941907-45-5
    • N-(6-bromo-1,3-benzothiazol-2-yl)-4-(4-chlorobenzenesulfonyl)butanamide
    • Inchi: 1S/C17H14BrClN2O3S2/c18-11-3-8-14-15(10-11)25-17(20-14)21-16(22)2-1-9-26(23,24)13-6-4-12(19)5-7-13/h3-8,10H,1-2,9H2,(H,20,21,22)
    • InChI Key: KJJMKQZFDGPOHE-UHFFFAOYSA-N
    • SMILES: BrC1C=CC2=C(C=1)SC(=N2)NC(CCCS(C1C=CC(=CC=1)Cl)(=O)=O)=O

Computed Properties

  • Exact Mass: 471.93177g/mol
  • Monoisotopic Mass: 471.93177g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 26
  • Rotatable Bond Count: 6
  • Complexity: 593
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.4
  • Topological Polar Surface Area: 113Ų

N-(6-bromo-1,3-benzothiazol-2-yl)-4-(4-chlorobenzenesulfonyl)butanamide Pricemore >>

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Additional information on N-(6-bromo-1,3-benzothiazol-2-yl)-4-(4-chlorobenzenesulfonyl)butanamide

Introduction to N-(6-bromo-1,3-benzothiazol-2-yl)-4-(4-chlorobenzenesulfonyl)butanamide (CAS No. 941907-45-5)

N-(6-bromo-1,3-benzothiazol-2-yl)-4-(4-chlorobenzenesulfonyl)butanamide (CAS No. 941907-45-5) is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical research and development. This compound, characterized by its intricate molecular structure, represents a promising candidate for further exploration in medicinal chemistry. The presence of both bromo and chloro substituents on the benzothiazole and benzenesulfonyl moieties, respectively, imparts unique electronic and steric properties that make it a versatile building block for drug discovery.

The benzothiazole core is a well-documented scaffold in medicinal chemistry, known for its broad spectrum of biological activities. Compounds containing this moiety have been extensively studied for their potential applications in treating various diseases, including cancer, inflammation, and infectious disorders. The specific substitution pattern in N-(6-bromo-1,3-benzothiazol-2-yl)-4-(4-chlorobenzenesulfonyl)butanamide enhances its pharmacological profile, making it an attractive candidate for further investigation.

In recent years, there has been a surge in the development of targeted therapies that leverage the unique properties of heterocyclic compounds. The combination of bromo and chloro substituents in this molecule suggests potential interactions with biological targets such as kinases and transcription factors. These interactions are critical for modulating cellular processes and have been implicated in the development of novel therapeutic agents.

The benzenesulfonyl group is another key feature of this compound that contributes to its pharmacological activity. Sulfonyl groups are known to enhance binding affinity and selectivity, making them valuable in the design of small-molecule drugs. The presence of a sulfonyl group at the 4-position of the butanamide chain in N-(6-bromo-1,3-benzothiazol-2-yl)-4-(4-chlorobenzenesulfonyl)butanamide likely contributes to its ability to interact with specific biological targets with high precision.

Recent studies have highlighted the importance of structure-activity relationships (SARs) in the development of new drugs. The molecular structure of N-(6-bromo-1,3-benzothiazol-2-yl)-4-(4-chlorobenzenesulfonyl)butanamide provides a rich framework for exploring SARs. By systematically modifying various substituents within the molecule, researchers can fine-tune its biological activity to achieve desired therapeutic effects.

The synthesis of N-(6-bromo-1,3-benzothiazol-2-yl)-4-(4-chlorobenzenesulfonyl)butanamide involves multiple steps that require precise control over reaction conditions. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions and nucleophilic substitutions, are often employed to construct the complex molecular framework. These synthetic strategies ensure high yields and purity, which are essential for subsequent biological evaluation.

In the realm of drug discovery, computational methods play a crucial role in predicting the biological activity of new compounds. Molecular modeling techniques can be used to simulate the interactions between N-(6-bromo-1,3-benzothiazol-2-yl)-4-(4-chlorobenzenesulfonyl)butanamide and potential biological targets. These simulations provide valuable insights into the compound's binding affinity and selectivity, guiding researchers in optimizing its pharmacological properties.

The potential applications of N-(6-bromo-1,3-benzothiazol-2-yl)-4-(4-chlorobenzenesulfonyl)butanamide extend beyond traditional pharmaceuticals. Its unique chemical structure makes it a suitable candidate for developing novel materials with specialized properties. For instance, it could be used in the design of organic semiconductors or functional dyes due to its ability to exhibit distinct electronic behaviors.

The growing interest in heterocyclic compounds like N-(6-bromo-1,3-benzothiazol-2-yl)-4-(4-chlorobenzenesulfonyl)butanamide underscores their importance in modern chemistry and biology. As research continues to uncover new applications for these molecules, their role in advancing scientific understanding and therapeutic innovation is set to expand significantly.

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